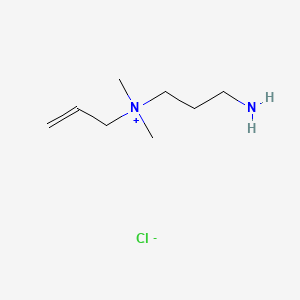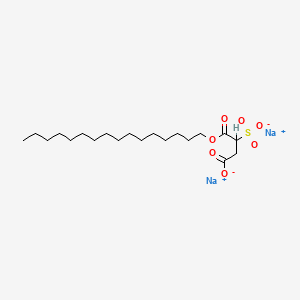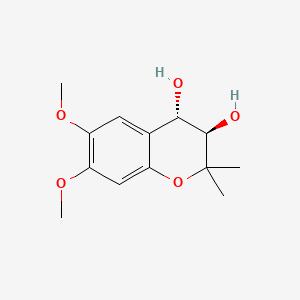
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- is a chemical compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups and two hydroxyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,2-dimethylchroman as a starting material, which undergoes a series of reactions including hydroxylation and methoxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties and biological activities.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar structure but without the hydroxyl groups, affecting its reactivity and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Contains a spiro structure and nitro group, leading to distinct properties.
Uniqueness
The presence of both hydroxyl and methoxy groups in 2H-1-Benzopyran-3,4-diol, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-, trans- makes it unique among benzopyrans.
Properties
CAS No. |
74094-54-5 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(3R,4S)-6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C13H18O5/c1-13(2)12(15)11(14)7-5-9(16-3)10(17-4)6-8(7)18-13/h5-6,11-12,14-15H,1-4H3/t11-,12+/m0/s1 |
InChI Key |
KDBPMZIJPQTMCF-NWDGAFQWSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)OC)OC)O)O)C |
Canonical SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)OC)OC)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


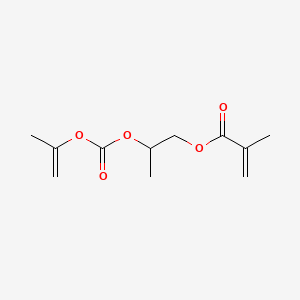
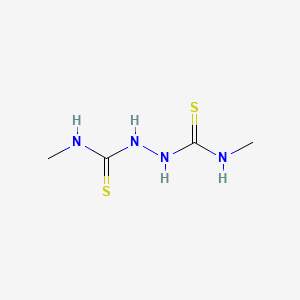
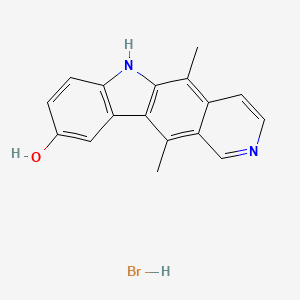
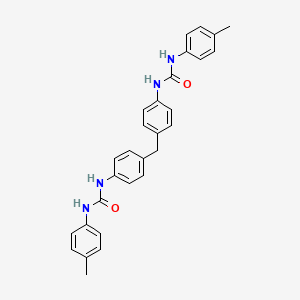
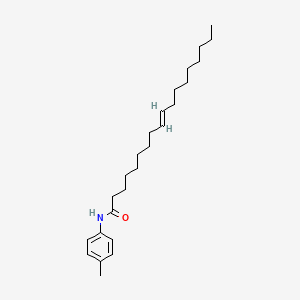
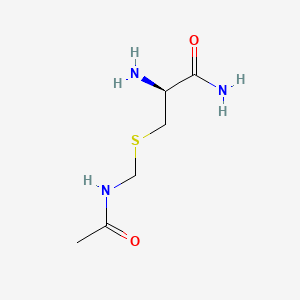
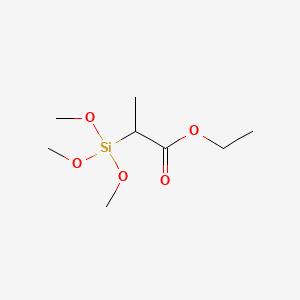
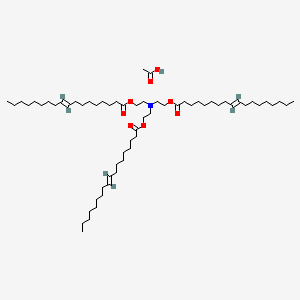
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)


